molecular formula C13H22ClNO3 B2833715 2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide CAS No. 2411183-90-7

2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide

Cat. No. B2833715
CAS RN: 2411183-90-7
M. Wt: 275.77
InChI Key: HMPRAWARUPLAPO-QXXIUIOUSA-N
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Description

2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide is not fully understood. However, studies suggest that it may act by inhibiting specific enzymes or proteins involved in disease progression. It may also modulate the immune system and induce cell death in cancer cells.
Biochemical and Physiological Effects:
2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumor cells. It has also been shown to have antibacterial and antiviral properties. Additionally, it has been shown to modulate the immune system and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide in lab experiments is its potential as a chemical probe to investigate the biological mechanisms of various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for the study of 2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to investigate its mechanism of action and identify specific targets for drug development. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the final product.

Synthesis Methods

The synthesis of 2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide involves the reaction of 3-hydroxydecanoic acid with chloroacetyl chloride and subsequent reaction with (3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-amine. The final product is obtained after purification and characterization.

Scientific Research Applications

2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide has shown potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. It has also been studied for its potential use as a chemical probe to investigate the biological mechanisms of various diseases.

properties

IUPAC Name

2-chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22ClNO3/c1-9(14)12(17)15-8-10-2-3-13(11(10)16)4-6-18-7-5-13/h9-11,16H,2-8H2,1H3,(H,15,17)/t9?,10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPRAWARUPLAPO-QXXIUIOUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCC2(C1O)CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)NC[C@@H]1CCC2([C@@H]1O)CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide

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